molecular formula C15H12O4 B575171 2-(3-Methoxycarbonylphenyl)benzoic acid CAS No. 171905-91-2

2-(3-Methoxycarbonylphenyl)benzoic acid

Cat. No. B575171
M. Wt: 256.257
InChI Key: WAFGUHOIRJDARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxycarbonylphenyl)benzoic acid is an organic compound with the linear formula C15H12O4 . It is also known by its CAS Number: 171905-91-2 .


Molecular Structure Analysis

The molecular structure of 2-(3-Methoxycarbonylphenyl)benzoic acid consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 15 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Luminescence Studies

Synthesis and Crystal Structures of Lanthanide 4-Benzyloxy Benzoates :A study by Sivakumar et al. (2010) explored the synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, including 3-methoxy-4-benzyloxy benzoic acid, to examine the effects of electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents on photophysical properties. They found that the electron-releasing substituent on position 3 of 4-benzyloxy benzoic acid enhances the electron density of the ligand, thereby improving the photoluminescence of Tb(3+) complexes, whereas an electron-withdrawing group at this position decreases the overall sensitization efficiency of the Tb(3+)-centered luminescence (Sivakumar et al., 2010).

Materials Science

Polyaniline Doped by a New Class of Dopants, Benzoic Acid and Substituted Benzoic Acid :Research by Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives, including 2-methoxybenzoic acid, as dopants for polyaniline. They discovered that these compounds, when used as dopants, significantly influence the conductivity and thermal stability of polyaniline, making them valuable for developing advanced materials (Amarnath & Palaniappan, 2005).

Environmental Chemistry

Adsorption Based Recovery of Cobalt Using Chemically Modified Activated Carbon :A study by Gunjate et al. (2020) utilized 2-hydroxy-5-methoxy benzoic acid for the surface modification of activated carbon to enhance its efficiency in removing cobalt ions from aqueous solutions. This research highlights the potential environmental applications of modified benzoic acids in water purification and heavy metal recovery processes (Gunjate et al., 2020).

Analytical Chemistry

Identification of Circulatory and Excretory Metabolites of a Novel Nitric Oxide Donor ZJM-289 :Li et al. (2011) identified major metabolites of ZJM-289, a novel nitric oxide–donating derivative, in rat plasma, bile, urine, and feces. Their study provides a foundation for understanding the metabolism and potential therapeutic applications of compounds related to 2-(3-Methoxycarbonylphenyl)benzoic acid (Li et al., 2011).

Safety And Hazards

While specific safety and hazard information for 2-(3-Methoxycarbonylphenyl)benzoic acid was not found, it’s generally recommended to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(3-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(16)17/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFGUHOIRJDARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683316
Record name 3'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxycarbonylphenyl)benzoic acid

CAS RN

171905-91-2
Record name 3'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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